N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide is a useful research compound. Its molecular formula is C30H28N4O9S and its molecular weight is 620.63. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
The compound has been explored for its antitumor activity, as part of a broader research into quinazolinone derivatives. For instance, a study involved the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds related to the specified chemical structure, showing significant broad-spectrum antitumor activity. These compounds displayed enhanced potency compared to the positive control 5-FU, with selective activities towards CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies indicated a similar binding mode to known inhibitors, suggesting a mechanism through inhibition of critical kinases like B-RAF kinase in melanoma cell lines (Ibrahim A. Al-Suwaidan et al., 2016).
Antiviral Activity
Another aspect of research on similar quinazolinone derivatives involves their antiviral properties. A study focusing on the synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation demonstrated that some of these compounds displayed weak to good anti-Tobacco mosaic virus (TMV) activity, highlighting the potential of quinazolinone derivatives in the development of new antiviral agents (Hui Luo et al., 2012).
Antimicrobial and Antioxidant Potential
Quinazolinone derivatives have also been explored for their antimicrobial and antioxidant potential. For example, a series of new compounds based on 2,3-disubstituted quinazoline-4(3H)-ones showed potent inhibitory action against various bacterial strains, along with significant antioxidant potential. This suggests the versatility of quinazolinone scaffolds in developing compounds with diverse biological activities (Ashok Kumar et al., 2011).
Synthesis and Structural Analysis
Research into the synthesis and molecular structure of quinazolinone derivatives, including sulfonamide derivatives, has provided insights into their potential biological activities. Structural analysis through various spectroscopic techniques and X-ray crystallography has been essential in understanding the interaction mechanisms and designing more effective derivatives (A. Kumar et al., 2018).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O9S/c1-38-18-4-5-20(23(10-18)39-2)32-28(36)14-44-30-33-21-12-26-25(42-16-43-26)11-19(21)29(37)34(30)8-7-27(35)31-13-17-3-6-22-24(9-17)41-15-40-22/h3-6,9-12H,7-8,13-16H2,1-2H3,(H,31,35)(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNNEJPBTRIHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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